[4-(4-chloro-3-fluorophenyl)-2-methylpiperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone
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Overview
Description
[4-(4-chloro-3-fluorophenyl)-2-methylpiperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone is a complex organic compound that features a combination of piperazine and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-chloro-3-fluorophenyl)-2-methylpiperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, followed by the introduction of the pyrazole moiety. Key steps include:
Formation of the Piperazine Derivative: This involves the reaction of 4-chloro-3-fluoroaniline with 2-methylpiperazine under controlled conditions.
Introduction of the Pyrazole Moiety: The piperazine derivative is then reacted with 4,5-dimethyl-1H-pyrazole-3-carboxylic acid or its derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(4-chloro-3-fluorophenyl)-2-methylpiperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
[4-(4-chloro-3-fluorophenyl)-2-methylpiperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [4-(4-chloro-3-fluorophenyl)-2-methylpiperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1,3-dimethyl-1H-pyrazol-4-ylmethanone: This compound shares a similar pyrazole structure but differs in the substituents on the phenyl ring.
3-chloro-4-fluorophenylmethyl)amino)methyl)piperidin-1-yl)methanone: Another compound with a similar piperazine structure but different substituents.
Uniqueness
The uniqueness of [4-(4-chloro-3-fluorophenyl)-2-methylpiperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
[4-(4-chloro-3-fluorophenyl)-2-methylpiperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN4O/c1-10-9-22(13-4-5-14(18)15(19)8-13)6-7-23(10)17(24)16-11(2)12(3)20-21-16/h4-5,8,10H,6-7,9H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVXAUPOZVIZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=NNC(=C2C)C)C3=CC(=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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